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Phoslactomycin E - 122856-29-5

Phoslactomycin E

Catalog Number: EVT-1176520
CAS Number: 122856-29-5
Molecular Formula: C32H50NO10P
Molecular Weight: 639.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phoslactomycin E is a natural product found in Streptomyces platensis, Streptomyces nigrescens, and Streptomyces with data available.
Overview

Phoslactomycin E is a notable compound belonging to the class of polyketides, specifically characterized as a phosphonate antibiotic. It has garnered attention due to its unique structural features and biological activities, particularly its potential as an antifungal agent. Phoslactomycin E is derived from specific strains of Streptomyces, which are known for their prolific production of bioactive metabolites.

Source

Phoslactomycin E is primarily isolated from the fermentation products of Streptomyces sp. ACT232 and other related strains. The isolation process typically involves culturing the microorganisms, followed by extraction and purification methods such as liquid chromatography and mass spectrometry to identify the compound .

Classification

Phoslactomycin E falls under the category of phosphonate antibiotics, which are characterized by the presence of phosphonate groups in their structure. This classification is significant as it relates to their mechanism of action and potential applications in medicine, particularly in combating fungal infections.

Synthesis Analysis

Methods

The synthesis of phoslactomycin E can be approached through various synthetic routes. Notably, a convergent synthesis strategy has been employed, which allows for the construction of complex molecules through the combination of simpler precursors. A key method includes the use of [2,3]-Wittig rearrangements to establish stereocenters effectively .

Technical Details

The synthetic pathway often involves multiple steps, including coupling reactions and functional group transformations. For instance, a crucial step in synthesizing phoslactomycin A, a closely related compound, involves copper-catalyzed coupling reactions that facilitate the formation of carbon-carbon bonds necessary for constructing the polyketide backbone .

Molecular Structure Analysis

Structure

The molecular structure of phoslactomycin E features a complex arrangement typical of polyketides, including multiple stereocenters and functional groups such as phosphonate moieties. Its molecular formula is identified as C₁₉H₃₁NO₇P, indicating a substantial degree of complexity with various substituents that contribute to its biological activity.

Data

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are instrumental in determining the structural details of phoslactomycin E. These techniques provide insights into the arrangement of atoms and the presence of specific functional groups that define its chemical identity .

Chemical Reactions Analysis

Reactions

Phoslactomycin E participates in various chemical reactions that highlight its reactivity as a phosphonate compound. These reactions may include hydrolysis under acidic or basic conditions, leading to the release of phosphate groups, which can impact its biological activity.

Technical Details

The stability and reactivity of phoslactomycin E can be influenced by environmental factors such as pH and temperature. Understanding these reactions is crucial for optimizing its use in pharmaceutical applications and assessing its potential degradation pathways in biological systems.

Mechanism of Action

Process

Phoslactomycin E exerts its antifungal effects primarily by inhibiting protein phosphatases, enzymes that play critical roles in cellular signaling pathways. By disrupting these pathways, phoslactomycin E can induce morphological abnormalities in fungal cells, leading to growth inhibition .

Data

Studies have demonstrated that phoslactomycin E targets specific phosphatases involved in fungal cell wall synthesis and maintenance, thus showcasing its potential as a therapeutic agent against pathogenic fungi like Aspergillus fumigatus.

Physical and Chemical Properties Analysis

Physical Properties

Phoslactomycin E is typically described as a solid at room temperature with moderate solubility in organic solvents like methanol and dimethyl sulfoxide. Its melting point and other thermal properties are essential for characterizing its stability during storage and application.

Chemical Properties

The chemical properties include its reactivity with nucleophiles due to the presence of electrophilic phosphorus centers. This reactivity is vital for understanding how phoslactomycin E interacts with biological macromolecules and contributes to its pharmacological profile.

Applications

Scientific Uses

Phoslactomycin E has significant potential in scientific research, particularly in microbiology and pharmacology. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal therapies. Additionally, studies on its biosynthetic pathways can provide insights into polyketide synthesis mechanisms, which are valuable for biotechnological applications.

Introduction to Phoslactomycin E

Phoslactomycin E belongs to a family of secondary metabolites with distinctive phosphorylated structures and bioactivity profiles. Isolated primarily from soil-dwelling actinomycetes, this compound exemplifies the chemical innovation employed by bacteria in ecological competition. Its discovery emerged from investigations into fungal growth inhibitors, revealing unique mechanisms of action rooted in targeted enzyme inhibition. Research on Phoslactomycin E provides insights into modular polyketide biosynthesis and microbial chemical ecology [1] [7].

Chemical Classification and Structural Overview of Phoslactomycin E

Phoslactomycin E (systematic name: Cyclohexanecarboxylic acid 3-[8-(2-aminoethyl)-10-[(3-ethyl-3,6-dihydro-6-oxo-2H-pyran)-2-yl]-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl ester) is a member of the phoslactomycin-leustroducsin natural product family. Its molecular formula is C~32~H~50~NO~10~P (molecular weight: 639.71 g/mol), with two documented CAS registry numbers (159991-62-5 and 122856-29-5) [1] [5]. The structure contains four critical domains:

  • A phosphorylated cyclohexane ring with a C-18 ester substituent
  • An α,β-unsaturated δ-lactone moiety (C1-C5)
  • A conjugated diene system (C12-C15) with confirmed Z-geometry at C12-C13 and C14-C15
  • An aminoethyl side chain at C25 [1] [4] [8]

Stereochemical analysis reveals multiple chiral centers generated during polyketide assembly. Key configurations include cis-orientation at H2-H3 (J=9.7 Hz) and E-geometry of the C6-C7 double bond (J=15.6 Hz). The phosphate group at C9 and free hydroxyl at C11 contribute to hydrogen-bonding interactions with biological targets [4] [8]. The structural complexity arises from an assembly line of polyketide synthases (PKS) that precisely control extender unit incorporation and stereochemistry [4].

Table 1: Molecular Properties of Phoslactomycin E

PropertySpecification
Molecular FormulaC~32~H~50~NO~10~P
Molecular Weight639.71 g/mol
CAS Registry Numbers159991-62-5, 122856-29-5
Key Functional GroupsPhosphate ester, δ-lactone, conjugated diene
Bioactivity ClassificationAntifungal agent, protein phosphatase inhibitor
Natural SourceStreptomyces species (soil actinomycetes)

Historical Context and Discovery in Streptomyces spp.

Phoslactomycin E was first isolated in the early 1990s during chemical investigations of Streptomyces strains exhibiting antifungal properties. The producing organism, initially identified as Streptomyces sp. HK803, was found to synthesize at least six phoslactomycin analogs (A-F) [6]. The complete 75-kb biosynthetic gene cluster was cloned and sequenced in 2003, representing a breakthrough in understanding its assembly logic [2].

Genetic analysis revealed that the phoslactomycin (PLM) cluster encodes:

  • A loading module specific for cyclohexanecarboxylic acid (CHC)
  • Seven extension modules incorporating malonyl-CoA (five modules) and ethylmalonyl-CoA (two modules)
  • Post-PKS tailoring enzymes including the cytochrome P450 monooxygenase PlmS2 [2] [6]

Critical engineering milestones include:

  • Gene inactivation studies (2003): Deletion of plmS2 yielded mutant strain NP1, which exclusively produced Phoslactomycin B (dehydroxylated precursor of Phoslactomycin E) [6]
  • Titer enhancement (2003): Engineered mutants achieved 6-fold higher Phoslactomycin B production, enabling scaled studies of downstream analogs [2]
  • In vitro reconstitution (2020): Modular PKS systems produced truncated analogs confirming extender unit specificity [4]

These advances established Phoslactomycin E biosynthesis as a model for studying polyketide chain assembly and modification. The genetic tractability of its pathway facilitated exploration of PKS engineering principles [2] [4].

Table 2: Key Genes in Phoslactomycin Biosynthesis

GeneFunctionEngineering Impact
plmS2Cytochrome P450 (C-18 hydroxylation)Inactivation blocks Phoslactomycin E production
plmT4Putative hydroxylaseRole in early oxidation steps
plmC_ATAcyltransferase (ethylmalonyl-CoA specific)Controls side-chain incorporation selectivity
plmBPKS module with strict malonyl-CoA specificityRejects alternative extender units

Ecological Significance in Microbial Competition

Phoslactomycin E functions as a chemical weapon in microbial competition, particularly against fungi. Its primary ecological role was elucidated through studies of soil Streptomyces interactions with fungal competitors:

  • Antifungal mechanism: Inhibits 1,3-β-glucan synthase in Aspergillus fumigatus, disrupting cell wall biosynthesis. This action induces severe hyphal morphological abnormalities, impairing fungal growth and reproduction [7]. The phosphorylated structure enhances target binding through ionic interactions with catalytic domains.
  • Structure-activity relationships: The phosphate group and lactone ring are essential for bioactivity. Dephosphorylated analogs (e.g., lactomycins) exhibit significantly reduced antifungal potency, confirming the phosphate moiety's role in target recognition [8].
  • Selective activity profile: Exhibits strong growth inhibition against fungi but only weak activity against Gram-positive bacteria. This selectivity suggests evolutionary optimization against eukaryotic competitors [1].
  • Biosynthetic regulation: Production is induced during intermicrobial competition. Streptomyces strains upregulate the PLM cluster when co-cultured with fungi, indicating ecological function beyond basal metabolism [7].

The compound's targeted inhibition of cell wall synthesis provides a fitness advantage in nutrient-rich soil environments where fungal competitors threaten bacterial colonization. Its modular biosynthesis allows Streptomyces to generate structural variants (Phoslactomycins A-F) that potentially counteract fungal resistance mechanisms [2] [6] [7].

The ecological success of Phoslactomycin E-producing strains highlights the importance of chemical defense in microbial survival. By disabling competitors through targeted biochemical disruption, Streptomyces secures ecological niches and access to nutrients [1] [7].

Properties

CAS Number

122856-29-5

Product Name

Phoslactomycin E

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate

Molecular Formula

C32H50NO10P

Molecular Weight

639.7 g/mol

InChI

InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)/b9-6+,13-7+,18-17+

InChI Key

VPPYLHODJVARBC-XUQJEITOSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O

Synonyms

phoslactomycin E

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O

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